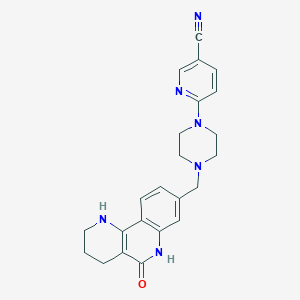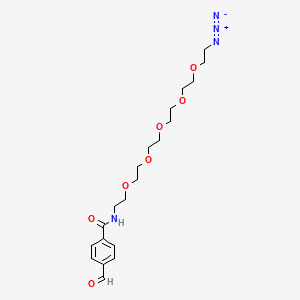
N3-PEG5-aldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N3-PEG5-aldehyde is a cleavable polyethylene glycol (PEG) linker containing five PEG units. It is specifically designed for the synthesis of antibody-drug conjugates (ADCs). This compound is a click chemistry reagent, containing an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing alkyne groups. It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N3-PEG5-aldehyde is synthesized through a series of chemical reactions involving the introduction of an azide group and an aldehyde group linked through a linear PEG chain. The synthesis typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable starting material to introduce the PEG chain.
Azide Introduction: The azide group is introduced through a nucleophilic substitution reaction.
Aldehyde Introduction: The aldehyde group is introduced through an oxidation reaction.
The reaction conditions for these steps vary, but they generally involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure consistent quality and scalability. The production process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems .
Analyse Chemischer Reaktionen
Types of Reactions
N3-PEG5-aldehyde undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a triazole ring.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the azide group reacting with a strained alkyne group, such as DBCO or BCN, without the need for a catalyst
Common Reagents and Conditions
CuAAc: Requires a copper catalyst, typically copper sulfate (CuSO4) and a reducing agent like sodium ascorbate.
SPAAC: Does not require a catalyst but involves strained alkyne reagents like DBCO or BCN
Major Products Formed
CuAAc: Forms a triazole ring as the major product.
SPAAC: Also forms a triazole ring but through a catalyst-free process
Wissenschaftliche Forschungsanwendungen
N3-PEG5-aldehyde has a wide range of scientific research applications, including:
Chemistry: Used as a linker in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other biomolecules.
Medicine: Integral in the synthesis of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Utilized in the development of advanced materials and nanotechnology .
Wirkmechanismus
N3-PEG5-aldehyde exerts its effects through its azide and aldehyde functional groups. The azide group participates in click chemistry reactions, forming stable triazole rings with alkyne groups. The aldehyde group can form Schiff bases with amines, facilitating bioconjugation. These reactions enable the compound to act as a versatile linker in various chemical and biological applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N3-PEG4-aldehyde: Contains four PEG units and similar functional groups.
N3-PEG6-aldehyde: Contains six PEG units and similar functional groups.
N3-PEG5-amine: Contains an amine group instead of an aldehyde group
Uniqueness
N3-PEG5-aldehyde is unique due to its specific combination of five PEG units, an azide group, and an aldehyde group. This combination provides optimal solubility, reactivity, and stability for use in various applications, particularly in the synthesis of ADCs .
Eigenschaften
Molekularformel |
C20H30N4O7 |
|---|---|
Molekulargewicht |
438.5 g/mol |
IUPAC-Name |
N-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-formylbenzamide |
InChI |
InChI=1S/C20H30N4O7/c21-24-23-6-8-28-10-12-30-14-16-31-15-13-29-11-9-27-7-5-22-20(26)19-3-1-18(17-25)2-4-19/h1-4,17H,5-16H2,(H,22,26) |
InChI-Schlüssel |
VEASZCUTKBUAIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


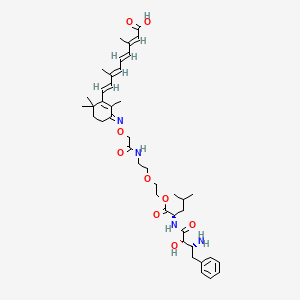

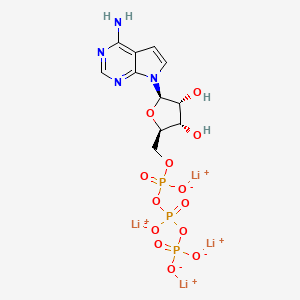
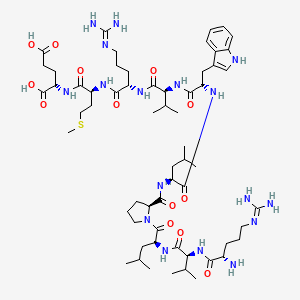
![(E)-6-[(3S,7S,10S,13R,14R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B12426186.png)
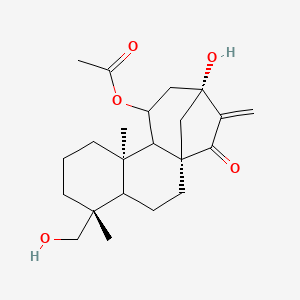
![tetrasodium;4-acetamido-5-hydroxy-6-[[7-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,7-disulfonate](/img/structure/B12426201.png)
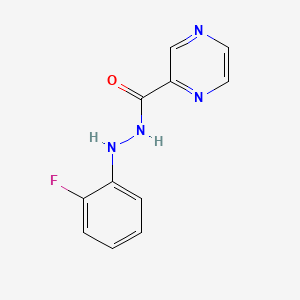
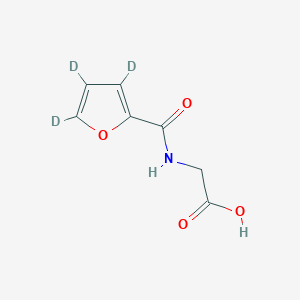
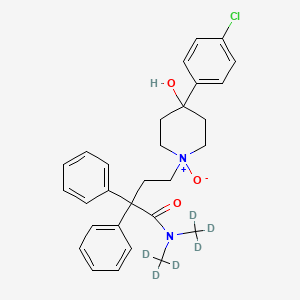

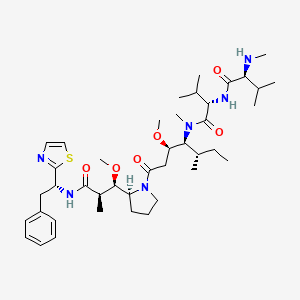
![(2S)-N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(3-methoxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide](/img/structure/B12426238.png)
